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Compound of Interest

Compound Name: alpha-Eleostearic acid

Cat. No.: B045164 Get Quote

An in-depth exploration of the history, chemistry, and biological activities of a promising

conjugated fatty acid.

Introduction
Alpha-Eleostearic acid (α-ESA), a conjugated linolenic acid (CLNA), has garnered significant

scientific interest due to its unique chemical structure and potent biological activities. This

technical guide provides a comprehensive overview of the discovery, history, physicochemical

properties, and key experimental findings related to α-ESA. It is intended for researchers,

scientists, and professionals in drug development who are exploring the therapeutic potential of

natural compounds. This document details the methodologies of pivotal experiments and

visualizes the complex signaling pathways modulated by this intriguing fatty acid.

Discovery and History
The study of eleostearic acid is intrinsically linked to the historical use of tung oil, also known as

China wood oil, which is notable for its superior drying properties. One of the earliest mentions

of the unique properties of the fatty acids from tung oil dates back to the early 20th century.

While a single definitive "discoverer" of α-eleostearic acid is not clearly documented, the

scientific community of that era was actively investigating the composition of various natural

oils.

Pioneering work by researchers such as Boeseken and Ravenswaay in the 1920s contributed

to the initial understanding of the highly unsaturated nature of the fatty acids in tung oil.
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Subsequent research focused on elucidating the precise chemical structure, including the

position and configuration of the conjugated double bonds, which distinguishes α-eleostearic

acid from other isomers of linolenic acid. Early nutritional studies, including those by Burr and

Miller, compared α-eleostearic acid to its isomer α-linolenic acid, noting differences in their

abilities to relieve essential fatty acid deficiency. This early work laid the foundation for future

investigations into its distinct biological effects.

Physicochemical Properties and Natural Occurrence
Alpha-Eleostearic acid is an 18-carbon fatty acid with three conjugated double bonds at

positions 9, 11, and 13, with a cis configuration at the 9th carbon and trans configurations at

the 11th and 13th carbons ((9Z,11E,13E)-octadeca-9,11,13-trienoic acid). This conjugated

system is responsible for its characteristic UV absorption and its propensity for oxidation and

polymerization, the latter being the basis for the drying properties of tung oil.

Table 1: Physicochemical Properties of α-Eleostearic
Acid

Property Value Reference

Molecular Formula C₁₈H₃₀O₂ [1]

Molar Mass 278.43 g/mol [2]

Melting Point 48 °C [2]

CAS Number 506-23-0 [1]

Solubility
Soluble in ethanol, methanol,

DMF, DMSO
[3]

Table 2: α-Eleostearic Acid Content in Natural Sources

Source Scientific Name
α-Eleostearic Acid
Content (% of total
fatty acids)

Reference

Tung Oil Vernicia fordii ~82% [2]

Bitter Gourd Seed Oil Momordica charantia ~60% [2]
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Experimental Protocols
This section outlines the general methodologies for the extraction, purification, and analysis of

α-eleostearic acid, as well as for assessing its biological activity.

Extraction and Purification of α-Eleostearic Acid
Objective: To isolate α-eleostearic acid from its natural sources, typically tung oil or bitter gourd

seeds.

Methodology:

Oil Extraction:

For seeds (e.g., Momordica charantia), the oil is typically extracted using a Soxhlet

apparatus with a solvent such as hexane.

For tung oil, a commercially available source is often used directly.

Saponification:

The oil (triglycerides) is hydrolyzed to free fatty acids by refluxing with an alcoholic solution

of a strong base, such as potassium hydroxide (KOH)[4].

The reaction mixture is heated, typically for 1-2 hours, to ensure complete saponification.

Acidification and Extraction of Free Fatty Acids:

After saponification, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to

protonate the fatty acid salts, converting them into free fatty acids.

The free fatty acids are then extracted from the aqueous solution using an organic solvent

like hexane or diethyl ether.

Purification by Low-Temperature Crystallization:

The crude fatty acid extract is dissolved in an organic solvent (e.g., acetone or ethanol).
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The solution is then cooled to a low temperature (e.g., -20°C to -70°C) to induce the

crystallization of α-eleostearic acid, which can then be separated by filtration[5]. This

process leverages the higher melting point of α-ESA compared to other fatty acids in the

mixture.

Analytical Characterization
Objective: To identify and quantify α-eleostearic acid in a sample.

Methodology:

Gas Chromatography-Mass Spectrometry (GC-MS):

Derivatization: Free fatty acids are typically converted to their fatty acid methyl esters

(FAMEs) using a reagent like methanolic HCl or BF₃-methanol to increase their volatility

for GC analysis[6].

GC Separation: The FAMEs are separated on a capillary column (e.g., a polar

biscyanopropyl or polyethylene glycol column) with a programmed temperature

gradient[6].

MS Detection: The eluted compounds are detected by a mass spectrometer, which

provides information about their molecular weight and fragmentation patterns, allowing for

positive identification of α-eleostearic acid methyl ester[7].

High-Performance Liquid Chromatography (HPLC):

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

Mobile Phase: A gradient of acetonitrile and water is often employed for separation.

Detection: Due to its conjugated double bond system, α-eleostearic acid exhibits strong

UV absorbance around 270 nm, allowing for sensitive detection and quantification.

In Vitro Biological Assays
Objective: To assess the cytotoxic and apoptotic effects of α-eleostearic acid on cancer cell

lines.
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Methodology:

Cell Culture: Human cancer cell lines (e.g., breast cancer lines MDA-MB-231, SKBR3; colon

cancer line DLD-1) are cultured in appropriate media supplemented with fetal bovine serum

and antibiotics.

Cell Viability Assay (MTT Assay):

Cells are seeded in 96-well plates and treated with varying concentrations of α-ESA for

specific time periods (e.g., 24, 48, 72 hours).

MTT reagent is added to the wells, which is converted to formazan by metabolically active

cells.

The formazan crystals are dissolved, and the absorbance is measured to determine cell

viability relative to untreated controls.

Apoptosis Assays:

Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which

binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic

cells) and PI (which stains the nucleus of late apoptotic or necrotic cells) and analyzed by

flow cytometry.

Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) is

measured using fluorometric or colorimetric assays.

Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., Bax, Bcl-

2, cleaved PARP) are determined by separating cell lysates via SDS-PAGE, transferring to

a membrane, and probing with specific antibodies.

Biological Activities and Signaling Pathways
Alpha-Eleostearic acid has been shown to exert a range of biological effects, most notably its

anti-cancer properties, which are mediated through the modulation of several key signaling

pathways.
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Induction of Apoptosis
A primary mechanism of α-ESA's anti-cancer activity is the induction of programmed cell death,

or apoptosis. This is achieved through both intrinsic and extrinsic pathways.

Intrinsic (Mitochondrial) Pathway: α-ESA can induce the loss of mitochondrial membrane

potential, leading to the release of pro-apoptotic factors like apoptosis-inducing factor (AIF)

and endonuclease G from the mitochondria into the cytoplasm[8]. It also modulates the

expression of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic

protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2[9].

Caspase Activation: α-ESA treatment leads to the activation of executioner caspases, such

as caspase-3, which are responsible for the cleavage of key cellular proteins and the

execution of the apoptotic program[9].
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α-Eleostearic Acid Induced Apoptotic Pathway

Modulation of Cell Survival and Proliferation Pathways
α-ESA has been shown to interfere with signaling cascades that promote cell survival and

proliferation, particularly in cancer cells.
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HER2/HER3 Signaling: In breast cancer cells overexpressing Human Epidermal Growth

Factor Receptor 2 (HER2), α-ESA can reduce the protein levels of the HER2/HER3

heterodimer. This leads to a decrease in the phosphorylation of Akt, a key downstream

effector of this pathway that promotes cell survival[10].

PI3K/Akt Pathway: By inhibiting Akt phosphorylation, α-ESA deactivates downstream survival

signals. This includes preventing the phosphorylation and inactivation of pro-apoptotic

proteins like BAD and the pro-survival transcription factor GSK-3β[10].
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Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a

role in adipocyte differentiation and has been identified as a tumor suppressor in several

cancers.

PPARγ Agonism: α-Eleostearic acid acts as a PPARγ agonist[11]. Upon activation by α-ESA,

PPARγ translocates to the nucleus and upregulates the expression of target genes that can

inhibit cell growth and induce apoptosis, such as p21 and p53[9].
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PPARγ Activation by α-Eleostearic Acid

Conclusion and Future Directions
Alpha-Eleostearic acid has emerged from a long history of traditional use in the form of tung

oil to become a molecule of significant interest for modern therapeutic applications, particularly

in oncology. Its well-defined chemical structure, abundance in certain natural sources, and

potent, multi-faceted biological activities make it a compelling candidate for further research

and development. The ability of α-ESA to induce apoptosis and inhibit key cell survival

pathways in cancer cells, often with greater efficacy than other fatty acids, underscores its

potential as a chemotherapeutic or chemopreventive agent.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the in

vivo metabolism and pharmacokinetics of α-eleostearic acid is crucial to understand its

bioavailability and potential systemic effects. While its conversion to conjugated linoleic acid is

known, the full spectrum of its metabolic fate and the activity of its metabolites require further

investigation[12]. Secondly, preclinical studies in various cancer models are needed to validate

the in vitro findings and to establish optimal dosing and delivery strategies. Finally, the
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exploration of synergistic effects between α-eleostearic acid and existing chemotherapeutic

agents could open new avenues for combination therapies with enhanced efficacy and

potentially reduced side effects. The rich history and promising future of α-eleostearic acid

research highlight the immense value of exploring natural products in the quest for novel

therapeutic agents.

Need Custom Synthesis?
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acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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